molecular formula C9H6F2O B3383665 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene CAS No. 457628-50-1

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3383665
CAS No.: 457628-50-1
M. Wt: 168.14 g/mol
InChI Key: ZOFTWFDLBJRYJI-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O. It is characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene can be synthesized through a series of reactions involving couplings, boronates, and fluorinations. The most common method involves the reaction between 3-bromo-1,2-difluorobenzene and propargyl alcohol in the presence of palladium catalysts. The reaction conditions typically include:

    Catalyst: Palladium

    Solvent: Organic solvents such as ethanol or acetone

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives. The compound has been utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals .

Biology

The biological applications of this compound are being actively researched. Preliminary studies indicate potential antibacterial and antifungal properties, suggesting its use in developing new antimicrobial agents. The interaction of this compound with specific biological targets may inhibit enzyme activity or disrupt cellular processes, making it a candidate for further exploration in drug development .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects, particularly in cancer research. Its mechanism of action may include inducing apoptosis in cancer cells through various signaling pathways. This aspect is crucial for developing targeted therapies that minimize damage to healthy cells while effectively combating cancerous growths .

Industrial Applications

The industrial sector employs this compound in producing agrochemicals and other specialty chemicals. Its properties make it suitable for developing novel pesticides or herbicides that require specific chemical characteristics to enhance efficacy while minimizing environmental impact .

Case Study 1: Antimicrobial Activity

A study explored the antibacterial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Cancer Therapeutics

Research focused on the compound's ability to induce apoptosis in specific cancer cell lines demonstrated promising results. The study highlighted the compound's role in triggering programmed cell death through mitochondrial pathways, positioning it as a candidate for further development in oncology .

Data Tables

Application AreaSpecific UsePotential Benefits
ChemistryBuilding block for organic synthesisVersatile reactivity leading to diverse derivatives
BiologyAntimicrobial agentPotential to combat resistant bacterial strains
MedicineCancer therapyTargeted action with minimal side effects
IndustrialAgrochemical productionEnhanced efficacy with reduced environmental impact

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by a benzene ring with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₆F₂O
  • Molecular Weight : 172.14 g/mol
  • Synthesis : Commonly synthesized through reactions involving 3-bromo-1,2-difluorobenzene and propargyl alcohol using palladium catalysts under optimized conditions.

Biological Activity Overview

Research indicates that this compound exhibits potential antibacterial and antifungal properties. It has been studied for its therapeutic effects, particularly in cancer research, where it may induce apoptosis in cancer cells through various signaling pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their activity.
  • Cellular Disruption : Interactions with cellular components can interfere with normal cell functions.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through signaling pathways that promote apoptosis.

Antibacterial and Antifungal Activity

A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis. Similarly, antifungal assays indicated that it inhibits fungal growth by targeting specific enzymes involved in cell wall integrity.

Cancer Research

In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in breast and colon cancer cell lines at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundDifluorobenzene derivativeAntibacterial, Antifungal, Anticancer
1,3-Difluoro-5-iodo-2-(prop-2-yn-1-yloxy)benzeneIodinated derivativeSimilar biological activities
1,3-Difluoro-benzeneSimple difluorobenzeneLimited biological activity

Properties

IUPAC Name

1,3-difluoro-5-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFTWFDLBJRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-propynyloxybenzene but using 3,5-difluoro-phenol (14 g, 107 mmol) to give 1,3-difluoro-5-prop-2-ynyloxy-benzene 12 g (67%).
Name
2,4-difluoro-2-propynyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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